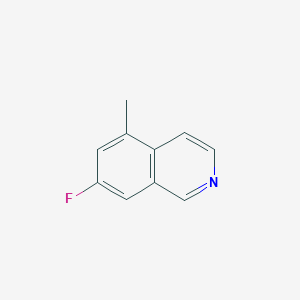

7-Fluoro-5-methylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Fluoro-5-methylisoquinoline” is a chemical compound with the CAS Number: 1934829-07-8 . It has a molecular weight of 161.18 and its IUPAC name is 7-fluoro-5-methylisoquinoline .

Synthesis Analysis

While specific synthesis methods for “7-Fluoro-5-methylisoquinoline” were not found, there are general methods for the synthesis of fluorinated isoquinolines . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Molecular Structure Analysis

The InChI code for “7-Fluoro-5-methylisoquinoline” is 1S/C10H8FN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed structural analysis.

Physical And Chemical Properties Analysis

It is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Antidepressant-like Effects and Monoaminergic System Modulation

Antibacterial Activity

Compounds with the 7-Fluoro-5-methylisoquinoline structure have also been explored for their antibacterial properties. The synthesis and biological evaluation of such compounds, including garenoxacin, have shown significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. These studies highlight the potential of 7-fluoro derivatives as novel antibacterial agents with a broad spectrum of activity (Hayashi et al., 2002).

Development of Various Inhibitors

Research into 7-Fluoro-5-methylisoquinoline derivatives has also extended into the development of inhibitors for specific biological targets. For instance, derivatives have been synthesized as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), balancing steric and electronic effects for optimal activity. This approach indicates the versatility of 7-Fluoro-5-methylisoquinoline structures in designing selective inhibitors for therapeutic use (Grunewald et al., 2006).

Safety and Hazards

The safety information for “7-Fluoro-5-methylisoquinoline” includes several hazard statements: H302, H312, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

7-fluoro-5-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHUGGKUPCRGHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-5-methylisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2605564.png)

![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)

![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)

![N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B2605585.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)